molecular formula C20H23BrN2O3 B3642626 N-(2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B3642626
M. Wt: 419.3 g/mol
InChI Key: LAHBPVNQZQJCPI-UHFFFAOYSA-N
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Description

“N-(2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}phenyl)butanamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a bromo group (-Br), an ethyl group (-C2H5), and a phenoxy group (-OC6H5). These functional groups could potentially give this compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl group and the polar amide group could potentially give this compound interesting structural properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction . The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make this compound more soluble in polar solvents. The bromo group could potentially make this compound denser than similar compounds without a halogen .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific information about the intended biological target of this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential uses. This could include testing its reactivity with various reagents, investigating its potential biological activity, or studying its physical properties in more detail .

Properties

IUPAC Name

N-[2-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-3-7-19(24)22-16-8-5-6-9-17(16)23-20(25)13-26-18-11-10-14(4-2)12-15(18)21/h5-6,8-12H,3-4,7,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHBPVNQZQJCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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